Dimethyl azetidine-2,2-dicarboxylate
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Overview
Description
Dimethyl azetidine-2,2-dicarboxylate is a four-membered nitrogen-containing heterocycle with two ester groups attached to the same carbon atom.
Mechanism of Action
Target of Action
Azetidines, the class of compounds to which dimethyl azetidine-2,2-dicarboxylate belongs, are known to be important in organic synthesis and medicinal chemistry .
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to changes at the molecular level. Azetidines, in general, are known for their unique reactivity that can be triggered under appropriate reaction conditions due to their considerable ring strain .
Biochemical Pathways
Azetidines are known to be used as motifs in drug discovery, polymerization, and chiral templates .
Result of Action
Azetidines are known to be used in organic synthesis and medicinal chemistry, suggesting they may have significant effects at the molecular level .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl azetidine-2,2-dicarboxylate can be synthesized through several methods. . This reaction is efficient for synthesizing functionalized azetidines but has inherent challenges due to the reactivity of the intermediates.
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of microwave irradiation and solid supports like alumina to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: Dimethyl azetidine-2,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the ester groups into alcohols or other reduced forms.
Substitution: The nitrogen atom in the azetidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Dimethyl azetidine-2,2-dicarboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and polymers.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Azetidine-2-carboxylic acid: Another four-membered nitrogen-containing heterocycle with a carboxylic acid group.
Aziridine: A three-membered nitrogen-containing heterocycle with similar reactivity but higher ring strain.
Pyrrolidine: A five-membered nitrogen-containing heterocycle with less ring strain and different reactivity.
Uniqueness: Dimethyl azetidine-2,2-dicarboxylate is unique due to its combination of a strained four-membered ring and two ester groups, which confer distinct reactivity and potential for diverse applications .
Properties
IUPAC Name |
dimethyl azetidine-2,2-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO4/c1-11-5(9)7(3-4-8-7)6(10)12-2/h8H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQHXYDNBRFHADY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCN1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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